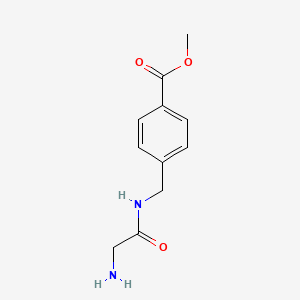
(5-(3,5-Difluorophenyl)pyridin-3-yl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(3,5-Difluorophenyl)pyridin-3-yl)methanamine: is an organic compound that belongs to the class of aminopyridines It is characterized by the presence of a pyridine ring substituted with a methanamine group and a difluorophenyl group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-(3,5-Difluorophenyl)pyridin-3-yl)methanamine typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Difluorophenyl Group: The difluorophenyl group can be introduced via a halogenation reaction, where a fluorine source is used to replace hydrogen atoms on a phenyl ring.
Attachment of the Methanamine Group: The methanamine group can be attached through reductive amination, where an aldehyde or ketone is reacted with ammonia or an amine in the presence of a reducing agent.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group is converted to a nitro group or other oxidized forms.
Reduction: Reduction reactions can convert the nitro group back to an amine or reduce other functional groups present in the molecule.
Substitution: The difluorophenyl group can participate in substitution reactions, where one or both fluorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of nitro derivatives or other oxidized products.
Reduction: Formation of primary amines or other reduced forms.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various chemical transformations.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or conductivity.
Biology and Medicine:
Drug Development: The compound’s structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Biological Probes: It can be used as a probe in biological studies to investigate the function of certain proteins or pathways.
Industry:
Agriculture: The compound may be used in the development of agrochemicals, such as herbicides or pesticides.
Electronics: It can be utilized in the fabrication of electronic components, such as organic semiconductors or light-emitting diodes (LEDs).
作用机制
The mechanism of action of (5-(3,5-Difluorophenyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
相似化合物的比较
- (5-(2,3-Difluorophenyl)pyridin-3-yl)methanamine
- (5-(3,4-Difluorophenyl)pyridin-3-yl)methanamine
- (5-(2,5-Difluorophenyl)pyridin-3-yl)methanamine
Comparison:
- Structural Differences: The position of the fluorine atoms on the phenyl ring varies among these compounds, leading to differences in their chemical and physical properties.
- Reactivity: The reactivity of these compounds can differ based on the electronic effects of the fluorine atoms and their positions.
- Applications: While all these compounds may have similar applications, their efficacy and suitability for specific uses can vary, highlighting the uniqueness of (5-(3,5-Difluorophenyl)pyridin-3-yl)methanamine.
属性
CAS 编号 |
1346691-80-2 |
|---|---|
分子式 |
C12H10F2N2 |
分子量 |
220.22 g/mol |
IUPAC 名称 |
[5-(3,5-difluorophenyl)pyridin-3-yl]methanamine |
InChI |
InChI=1S/C12H10F2N2/c13-11-2-9(3-12(14)4-11)10-1-8(5-15)6-16-7-10/h1-4,6-7H,5,15H2 |
InChI 键 |
RDVUNKYPBPTXEP-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C=C1F)F)C2=CN=CC(=C2)CN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















